molecular formula C11H11NO2 B12895831 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole CAS No. 288844-42-8

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole

Cat. No.: B12895831
CAS No.: 288844-42-8
M. Wt: 189.21 g/mol
InChI Key: YVRZTAVQMKADHS-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a 4,5-dimethyl-2-hydroxyphenyl group. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom.

Chemical Reactions Analysis

Types of Reactions: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

288844-42-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4,5-dimethyl-2-(1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C11H11NO2/c1-7-5-9(10(13)6-8(7)2)11-3-4-12-14-11/h3-6,13H,1-2H3

InChI Key

YVRZTAVQMKADHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=CC=NO2

Origin of Product

United States

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